1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione
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Overview
Description
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione is a synthetic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an azido group and a trideuterio(113C)methyl group, making it a valuable tool in biochemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione involves several steps. The primary synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.
Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, typically using sodium azide as the reagent.
Incorporation of the trideuterio(113C)methyl group: This step involves the use of a trideuterio(113C)methylating agent to introduce the trideuterio(113C)methyl group into the molecule.
Chemical Reactions Analysis
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can undergo substitution reactions with nucleophiles to form various derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving nucleic acids and proteins, particularly in labeling and tracking experiments.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophiles, leading to the modification of nucleic acids and proteins. The trideuterio(113C)methyl group can enhance the stability and reactivity of the compound, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: This compound lacks the trideuterio(113C)methyl group, making it less stable and reactive.
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: This compound has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the azido and trideuterio(113C)methyl groups, which confer enhanced stability and reactivity, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C10H13N5O4 |
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Molecular Weight |
271.25 g/mol |
IUPAC Name |
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1+1D3 |
InChI Key |
HBOMLICNUCNMMY-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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